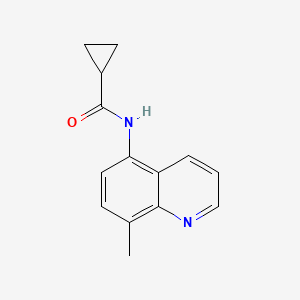
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide, also known as MQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQCA is a cyclopropane derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a building block for the synthesis of various materials, including polymers and dendrimers. In analytical chemistry, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been used as a probe for the detection of various analytes.
Wirkmechanismus
The mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide is also stable under various conditions, making it suitable for use in different experiments. However, one limitation of using N-(8-methylquinolin-5-yl)cyclopropanecarboxamide in lab experiments is its potential toxicity. Studies have shown that high concentrations of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be toxic to cells.
Zukünftige Richtungen
There are several future directions for the research on N-(8-methylquinolin-5-yl)cyclopropanecarboxamide. One potential area of research is the development of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide-based materials for various applications, including drug delivery and tissue engineering. Another area of research is the investigation of the potential of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide as an anticancer agent in vivo. Furthermore, the development of new synthesis methods for N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could lead to the production of more stable and less toxic derivatives. Finally, the investigation of the mechanism of action of N-(8-methylquinolin-5-yl)cyclopropanecarboxamide could provide insights into its potential applications in various fields.
Synthesemethoden
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 8-methylquinoline and cyclopropanecarboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 8-methylquinoline and cyclopropanecarboxylic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. N-(8-methylquinolin-5-yl)cyclopropanecarboxamide can also be synthesized through the reaction of 8-methylquinoline and cyclopropanecarboxamide in the presence of triethylamine and 4-dimethylaminopyridine.
Eigenschaften
IUPAC Name |
N-(8-methylquinolin-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-4-7-12(16-14(17)10-5-6-10)11-3-2-8-15-13(9)11/h2-4,7-8,10H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQFRPMHGXZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CC3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)

![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
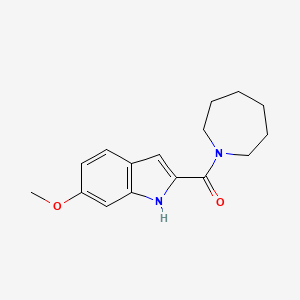
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
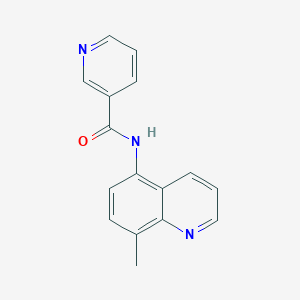
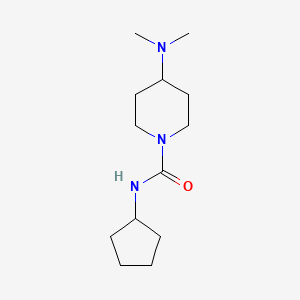
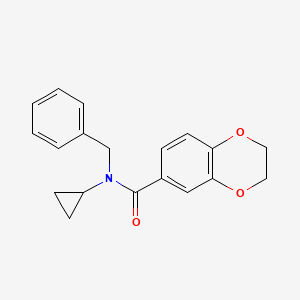
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)